Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
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Overview
Description
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate typically involves multiple steps. One common method includes the reaction of a benzoic acid derivative with a trifluoromethyl diazirine precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but differs in functional groups.
Uniqueness
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is unique due to the presence of the diazirine ring, which imparts photoactivatable properties. This makes it particularly valuable in applications requiring precise molecular interactions and labeling .
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8(16)6-2-4-7(5-3-6)9(14-15-9)10(11,12)13/h2-5H,1H3 |
InChI Key |
DHJHCVWQCSEEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
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